4-Methyl-2-(pyrrolidin-2-YL)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3 |
InChI Key |
HBYNUSHKOCJMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 2 Pyrrolidin 2 Yl Phenol and Its Derivatives
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. arxiv.orgresearchgate.net For 4-Methyl-2-(pyrrolidin-2-YL)phenol, the primary disconnection is at the C-C bond between the phenol (B47542) ring and the pyrrolidine (B122466) ring. This suggests a synthetic strategy involving the coupling of a substituted phenol with a pyrrolidine derivative.
A logical retrosynthetic approach would involve the following key precursors:
4-methylphenol (p-cresol): This provides the substituted aromatic core.
A pyrrolidine-based electrophile or nucleophile: Depending on the chosen synthetic route, this could be a pyrrolidinium (B1226570) ion precursor or a pyrrolidine derivative suitable for coupling reactions.
Alternative retrosynthetic strategies might involve the formation of the pyrrolidine ring on a pre-functionalized phenol, though this is generally a more complex approach. The choice of precursors is dictated by the desired synthetic route and the availability of starting materials. researchgate.net
Classical and Modern Synthetic Routes
A range of synthetic methods can be employed to construct the this compound scaffold. These include traditional alkylation and condensation reactions, as well as more contemporary multi-component and one-pot syntheses.
Alkylation Strategies
Alkylation reactions represent a fundamental approach to forming the C-C bond between the phenol and pyrrolidine moieties. A common strategy involves the reaction of an α-haloketone with pyrrolidine. For instance, the synthesis of related pyrovalerone analogs often starts with the α-bromination of a substituted propiophenone, followed by reaction with pyrrolidine to yield the desired product. nih.gov This method, while straightforward, often requires purification of the intermediate α-bromoketone. nih.gov
A general scheme for this approach is as follows:
Bromination of a ketone precursor.
Reaction of the resulting α-bromoketone with pyrrolidine.
This strategy is versatile and can be adapted for the synthesis of a variety of 2-pyrrolidinylphenol derivatives.
Condensation Reactions
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are another viable route. wikipedia.orglibretexts.org For the synthesis of related structures, the Mannich reaction, a type of aminoalkylation, is particularly relevant. In a Mannich-type reaction, a phenol (like p-cresol), an amine (pyrrolidine), and an aldehyde (such as formaldehyde) could theoretically condense to form the desired product. However, controlling regioselectivity on the phenol ring can be a challenge.
More advanced condensation strategies might involve the use of pre-formed iminium ions or their equivalents, which then react with the electron-rich phenol.
Multi-component Reactions (e.g., Petasis-type reactions for related compounds)
Multi-component reactions (MCRs) offer a highly efficient means of synthesizing complex molecules in a single step from three or more starting materials. nih.gov The Petasis reaction, a borono-Mannich reaction, is a prominent example of an MCR that can be used to synthesize substituted amines. organic-chemistry.orgwikipedia.org While not directly reported for this compound itself, the principles of the Petasis reaction are applicable to the synthesis of structurally similar compounds.
The general Petasis reaction involves an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgnih.gov For a related synthesis, one could envision a reaction between a suitable phenol derivative, pyrrolidine, and a boronic acid. The versatility of the Petasis reaction allows for the introduction of a wide range of substituents. nih.govnih.govresearchgate.net
| Reactant A | Reactant B | Reactant C | Product Type | Reference |
| Amine | Carbonyl | Boronic Acid | Substituted Amine | wikipedia.org |
| Secondary Amine | Paraformaldehyde | (E)-vinylboronic acid | Allylamine | nih.gov |
| Amine | Formaldehyde | Boronic acid, Alkyne | Tertiary propargylamine | nih.gov |
One-Pot Synthetic Approaches (e.g., aminoalkylation)
One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. jyu.finih.gov Aminoalkylation of phenols is a classic one-pot method. For instance, the direct reaction of a phenol with an amine and an aldehyde (a Mannich-type reaction) can be performed in a single pot.
More modern one-pot procedures might involve domino or cascade reactions, where a single set of reagents triggers a series of transformations to build the target molecule. For example, a one-pot synthesis of certain aniline (B41778) derivatives from phenols has been developed, showcasing the potential for direct functional group interconversion in a single reaction vessel. researchgate.net While not a direct synthesis of the title compound, it highlights the power of one-pot methodologies.
Asymmetric Synthesis and Chiral Induction
Since the pyrrolidine ring in this compound contains a stereocenter at the 2-position, the synthesis of enantiomerically pure forms is of significant interest. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
Several strategies can be employed for chiral induction:
Use of a chiral starting material: Starting with an enantiomerically pure pyrrolidine derivative.
Chiral auxiliaries: Temporarily incorporating a chiral group that directs the stereochemical outcome of a key reaction.
Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.
A notable approach for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines involves a sequential asymmetric allylic alkylation and a ring contraction. nih.govnih.gov This method establishes a stereogenic quaternary center with high enantioselectivity. nih.gov While this specific example leads to a 2,2-disubstituted pyrrolidine, the principles of asymmetric allylic alkylation can be adapted for the synthesis of 2-substituted pyrrolidines.
The resolution of racemic mixtures is another method to obtain enantiomerically pure compounds. For instance, racemic pyrovalerone has been resolved by forming diastereomeric salts with a chiral acid, such as dibenzoyl-D-tartaric acid, followed by fractional crystallization. nih.gov
| Method | Description | Key Features | Reference |
| Asymmetric Allylic Alkylation | A stereogenic center is created using an asymmetric allylic alkylation reaction of a benzyloxy imide. | Can be followed by a stereospecific ring contraction to afford enantioenriched pyrrolidines. | nih.govnih.gov |
| Resolution of Racemates | Separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent. | A classical method that can be effective for obtaining pure enantiomers. | nih.gov |
Enantioselective Methodologies
The asymmetric synthesis of 2-substituted pyrrolidines, a core component of the target molecule, is frequently achieved through organocatalysis. Chiral pyrrolidine-based organocatalysts, often derived from proline, are instrumental in facilitating various asymmetric transformations. For instance, diarylprolinol silyl (B83357) ethers have been effectively used to catalyze the asymmetric functionalization of aldehydes. acs.org
Biocatalytic methods also present a powerful strategy for achieving high enantiopurity. Transaminases, for example, have been employed in the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones, achieving impressive enantiomeric excesses of up to >99.5% for both enantiomers. acs.org This biocatalytic approach was successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, yielding an 84% isolated yield with >99.5% ee. acs.org
Another notable enantioselective method involves a domino cross metathesis/intramolecular aza-Michael addition catalyzed by chiral Brønsted acids, providing an efficient route to enantio-enriched 2-substituted pyrrolidines. rsc.org Furthermore, an asymmetric "clip-cycle" synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines has been developed, utilizing a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk
The following table summarizes the performance of various enantioselective methodologies for the synthesis of substituted pyrrolidines.
| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |
| Transaminase | ω-chloroketone | 2-substituted pyrrolidine | up to 90 | >99.5 | acs.org |
| Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amine | 2,2-disubstituted pyrrolidine | High | High | whiterose.ac.uk |
| (S)-2-(Triphenylsilyl)oxy-pyrrolidine | Aldehyde | Aldol (B89426) adduct | 99 | 98 | |
| Prolinamide Organocatalyst | Ketone and Nitroolefin | Michael adduct | 91-97 | up to 96 | mdpi.com |
Diastereoselective Control
Control over the relative stereochemistry of substituents on the pyrrolidine ring is crucial for synthesizing specific diastereomers of this compound derivatives. A variety of methods have been developed to achieve high diastereoselectivity.
One effective strategy involves the Lewis acid-catalyzed multicomponent reaction of optically active phenyldihydrofuran and N-tosyl imino ester with a nucleophile. For example, using TiCl₄ as a Lewis acid and allyltributylstannane (B1265786) as the nucleophile, a substituted pyrrolidine was obtained with excellent diastereoselectivity (dr = 99/1). nih.gov
Cycloaddition reactions are also powerful tools for diastereoselective synthesis. The [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides affords densely substituted pyrrolidines with high to excellent diastereomeric ratios. acs.org Similarly, a highly diastereoselective synthesis of substituted pyrrolidines has been achieved through a reaction cascade involving the demetalation of tin- or silicon-substituted iminium ions, followed by azomethine ylide cycloaddition and nucleophilic cyclization. rsc.org
The table below presents data on diastereoselective synthesis methods for substituted pyrrolidines.
| Method | Reactants | Catalyst/Reagent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, Allyltributylstannane | TiCl₄ | 99/1 | Good | nih.gov |
| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadiene, Azomethine ylide | - | High to Excellent | Moderate to Good | acs.org |
| Azomethine Ylide Cycloaddition Cascade | Tin- or silicon-substituted iminium ion | - | High | High | rsc.org |
| Enamine Reduction and Alkylation | Enamine derived from pyroglutamic acid | NaBH(OAc)₃ | - | - | researchgate.net |
Preparation of Enantiomerically Pure Intermediates (e.g., (R)- and (S)-2-methylpyrrolidine)
The synthesis of enantiomerically pure this compound often relies on the availability of chiral building blocks. (R)- and (S)-2-methylpyrrolidine are key intermediates that can be prepared from readily available chiral starting materials.
A common and efficient method for preparing these enantiomers starts from the corresponding enantiomers of prolinol. prepchem.com For instance, (S)-prolinol can be converted to N-protected-(S)-prolinol, which is then treated with a sulfonylating reagent. The resulting sulfonate ester undergoes reaction with a metal iodide salt to form an N-protected-2-(S)-iodomethylpyrrolidine. Subsequent hydrogenation using a palladium catalyst yields N-protected-2-(R)-methylpyrrolidine. prepchem.com Deprotection then affords the final (R)-2-methylpyrrolidine. An analogous sequence starting from (R)-prolinol provides (S)-2-methylpyrrolidine. This method avoids the often inefficient resolution of racemic mixtures. prepchem.com
Another approach involves the methylation of proline with retention of configuration. This general principle has been applied to various chiral α- and β-substituted carboxylic acids. acs.org
| Starting Material | Key Steps | Product | Overall Yield (%) | Optical Purity | Reference |
| (S)-Prolinol | N-protection, Sulfonylation, Iodination, Hydrogenation, Deprotection | (R)-2-Methylpyrrolidine | - | High | prepchem.com |
| (R)-Prolinol | N-protection, Sulfonylation, Iodination, Hydrogenation, Deprotection | (S)-2-Methylpyrrolidine | - | High | prepchem.com |
| (S)-Proline | Formation of bicyclic lactam, Methylation, Hydrolysis | (S)-2-Methylproline | - | - | acs.org |
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering efficient and selective routes to these complex molecules. Both homogeneous and heterogeneous catalysis, as well as organocatalysis, have been successfully employed.
Homogeneous Catalysis
Homogeneous catalysis offers excellent control over reaction conditions and catalyst activity. A notable example is the synthesis of pyrrolidine derivatives through a platinum/Brønsted acid relay catalytic cascade reaction. This method involves the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes, catalyzed by a platinum/triflic acid binary system. nih.gov The reaction is believed to proceed via an initial platinum-catalyzed cycloisomerization of the alkynamine, followed by a triflic acid-promoted nucleophilic addition and subsequent trapping of the cationic intermediate by the Boc group. nih.gov
Copper-catalyzed domino reactions have also been developed for the synthesis of complex heterocyclic systems. For instance, a simple and efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones has been achieved through a Cu(OAc)₂·H₂O-catalyzed reaction of substituted isatins and 2-bromopyridine (B144113) derivatives, involving C-N/C-C bond cleavage and two C-N bond formations in a one-pot operation. mdpi.com While not a direct synthesis of the target compound, this demonstrates the power of homogeneous copper catalysis in constructing complex N-heterocycles.
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Platinum/Triflic Acid | Relay Catalytic Cascade | N-Boc-alkynamine, Alkenes/Alkynes | Pyrrolidine derivatives | - | nih.gov |
| Cu(OAc)₂·H₂O | Domino Reaction | Substituted isatins, 2-bromopyridines | 11H-pyrido[2,1-b]quinazolin-11-ones | Good to Excellent | mdpi.com |
Heterogeneous Catalysis (e.g., molecular sieves)
Heterogeneous catalysts, such as zeolites and other molecular sieves, offer significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. rsc.org These materials have been widely applied in the synthesis of N-heterocyclic compounds. rsc.orgrsc.org
Zeolites, with their shape-selective acidic sites, can effectively catalyze a variety of organic transformations. For instance, zeolite molecular sieves have been used to produce a wide range of N-heterocyclic compounds, from pyridines to more complex structures like bis(indolyl)phenylmethane. rsc.org The synthesis of ZSM-5, a medium pore zeolite, involves the use of a templating agent to direct the formation of its specific channel structure. nih.gov This controlled porosity is key to its catalytic selectivity.
The application of zeolites in the synthesis of pyrroles, a related five-membered N-heterocycle, has been demonstrated through the Paal-Knorr reaction. researchgate.net While a direct application to this compound synthesis is not explicitly detailed in the reviewed literature, the principles of zeolite catalysis are highly applicable to the formation of the pyrrolidine ring.
| Catalyst | Reaction Type | Reactants | Product | Key Advantage | Reference |
| Zeolite Molecular Sieves | Various | - | N-heterocycles | Reusability, Thermal stability | rsc.orgrsc.org |
| H-ZSM-5 | Xylene Isomerization | Xylenes | p-Xylene | Shape selectivity | nih.gov |
| Zeolite P | Condensation | - | 1,2-aryldisubstituted benzimidazoles | Recyclable, High yields | researchgate.net |
Organocatalysis in Pyrrolidine-Phenol Frameworks
Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, including those containing both pyrrolidine and phenol motifs. mdpi.comresearchgate.net The formation of the C-C bond between the phenol and pyrrolidine rings can be approached through reactions like the Friedel-Crafts alkylation.
A solvent-controlled regiodivergent Friedel-Crafts reaction of 1-naphthol (B170400) with in situ generated aza-o-quinone methides demonstrates a method for C-C bond formation adjacent to a hydroxyl group on an aromatic ring. acs.orgacs.org By switching the solvent from a nonpolar one like toluene (B28343) to a polar one like acetonitrile, the regioselectivity of the alkylation can be switched from the ortho to the para position. acs.orgacs.org This type of regiocontrol is crucial for the synthesis of a specific isomer like this compound.
Furthermore, bifunctional organocatalysts containing a pyrrolidine moiety and a hydrogen-bonding donor can synergistically activate both the nucleophile and the electrophile in a reaction. For example, prolinamide-based organocatalysts have been designed for asymmetric Michael additions, where the pyrrolidine forms an enamine intermediate with a ketone (the nucleophile) and the amide group activates the nitroolefin (the electrophile) through hydrogen bonding. mdpi.com This principle can be extended to the synthesis of the target compound, where a chiral pyrrolidine catalyst could direct the stereoselective addition of a phenol to an appropriate electrophile.
| Catalyst Type | Reaction Type | Reactants | Key Feature | Reference |
| Squaramide/Phosphoric Acid | Friedel-Crafts Alkylation | 1-Naphthols, 1-Azadienes | Switchable regioselectivity | acs.org |
| Prolinamide Organocatalyst | Michael Addition | Ketones, Nitroolefins | Bifunctional activation | mdpi.com |
| Chiral Phosphoric Acid | aza-Michael Cyclization | Cbz-protected bis-homoallylic amines | Enantioselective ring formation | whiterose.ac.uk |
Yield Optimization and Scalability Considerations
Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its potential applications. The strategies for optimization are highly dependent on the chosen synthetic route, whether it be the Mannich or the Petasis reaction.
For the Mannich reaction , several factors can be fine-tuned to enhance the yield and selectivity. The choice of catalyst is paramount; both acid and base catalysis can be employed. numberanalytics.com Brønsted acids like HCl and H2SO4, or Lewis acids such as AlCl3 and ZnCl2, are commonly used to facilitate the formation of the reactive iminium ion. numberanalytics.com The selection of the solvent also plays a crucial role, with polar solvents like water and alcohols often stabilizing the transition state and improving reaction rates. numberanalytics.com Temperature and pressure are other critical parameters that can be adjusted to optimize the reaction outcome. numberanalytics.com The use of pre-formed iminium salts can sometimes lead to cleaner reactions and higher yields. To address scalability, transitioning from a batch process to a continuous flow system using microreactors has been shown to be effective for Mannich reactions, offering better control over reaction parameters and leading to higher yields and enantioselectivity in some cases. numberanalytics.com
In the context of the Petasis reaction , yield optimization can be achieved by carefully selecting the reaction components and conditions. The nature of the boronic acid, the amine, and the carbonyl component can significantly influence the reaction's efficiency. nih.gov While many Petasis reactions proceed without a catalyst, the use of catalysts, such as chiral BINOL derivatives, can lead to asymmetric induction and improved yields. mdpi.com The solvent choice is also important, with solvents like dichloromethane (B109758) and toluene being commonly used. nih.govorganic-chemistry.org Microwave irradiation has been reported to accelerate the reaction and improve yields in certain cases. mdpi.com For scalability, the Petasis reaction is generally considered advantageous due to its convergent nature and often mild reaction conditions. researchgate.net The reaction has been successfully performed on a gram scale for the synthesis of various amine-containing building blocks. researchgate.netnih.gov The development of efficient work-up procedures to isolate the product without the need for column chromatography is a key consideration for large-scale production. researchgate.net
Below is a table summarizing key considerations for yield optimization and scalability for the proposed synthetic routes:
| Synthetic Route | Key Optimization Parameters | Scalability Considerations |
| Mannich Reaction | Catalyst (Acid/Base), Solvent, Temperature, Reactant Ratios, Use of Pre-formed Iminium Salts | Continuous Flow Synthesis, Process Control |
| Petasis Reaction | Boronic Acid Substrate, Amine Substrate, Carbonyl Component, Catalyst (e.g., BINOL), Solvent, Microwave Irradiation | Convergent Synthesis, Mild Conditions, Efficient Work-up Procedures |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy for Proton Environment Elucidation
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Methyl-2-(pyrrolidin-2-YL)phenol, the spectrum would be expected to show distinct signals for the aromatic protons, the pyrrolidine (B122466) ring protons, the methyl group protons, and the phenolic hydroxyl proton.
Aromatic Protons: The protons on the phenol (B47542) ring would appear in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns would be influenced by the positions of the hydroxyl, methyl, and pyrrolidinyl substituents.
Pyrrolidine Protons: The protons on the pyrrolidine ring would exhibit complex multiplets in the aliphatic region of the spectrum. The proton at the chiral center (C2 of the pyrrolidine ring) would likely appear as a distinct multiplet.
Methyl Protons: The methyl group attached to the phenol ring would give rise to a singlet, typically in the upfield region (around 2.0-2.5 ppm).
Hydroxyl Proton: The phenolic -OH proton would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | Variable (e.g., 4.5-5.5) | br s | - |
| Aromatic CH | 6.6 - 7.2 | m | - |
| Pyrrolidine CH (C2) | 3.5 - 4.5 | m | - |
| Pyrrolidine CH₂ | 1.5 - 2.2 | m | - |
| Methyl CH₃ | 2.2 - 2.4 | s | - |
| Pyrrolidine NH | Variable | br s | - |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
Aromatic Carbons: The six carbons of the phenol ring would resonate in the downfield region (110-160 ppm). The carbon atom attached to the hydroxyl group would be the most downfield.
Pyrrolidine Carbons: The carbons of the pyrrolidine ring would appear in the aliphatic region (typically 20-60 ppm).
Methyl Carbon: The methyl carbon would produce a signal in the upfield region (around 20 ppm).
Below is a table of predicted ¹³C NMR chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-OH | 150 - 155 |
| Aromatic C-C | 125 - 140 |
| Aromatic C-H | 115 - 130 |
| Pyrrolidine C2 | 55 - 65 |
| Pyrrolidine C3, C4, C5 | 20 - 45 |
| Methyl C | 15 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the aromatic ring and within the pyrrolidine ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is essential for establishing the connectivity between the different fragments of the molecule, for instance, linking the pyrrolidine ring to the phenol ring.
Stereochemical Assignment via NMR (e.g., NOESY)
The pyrrolidine ring in this compound contains a stereocenter at the C2 position. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to determine the relative stereochemistry by identifying protons that are close in space, even if they are not directly bonded.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Pyrrolidine N-H | Stretching | 3300 - 3500 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium-Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| C-N | Stretching | 1020 - 1250 | Medium |
| C-O | Stretching | 1200 - 1300 | Strong |
The broadness of the O-H stretch is a hallmark of hydrogen bonding. The presence of both O-H and N-H stretching bands in the same region might lead to overlapping signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. The phenol moiety in this compound acts as a chromophore. The expected electronic transitions would be π → π* transitions associated with the aromatic ring. The presence of substituents like the hydroxyl, methyl, and pyrrolidinyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
| Transition Type | Expected λmax (nm) | Solvent |
| π → π* | ~270 - 280 | Ethanol/Methanol |
The exact position and intensity of the absorption bands can be influenced by the solvent polarity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₁H₁₅NO), the molecular weight is 177.24 g/mol . In electron ionization (EI) mass spectrometry, the compound would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 177.
The fragmentation of this molecule is governed by the structural features of the phenol and pyrrolidine rings. The fragmentation pathways of similar structures, such as α-pyrrolidinophenones and substituted phenols, provide a basis for predicting the fragmentation of the title compound libretexts.orgwvu.edumiamioh.edu. Key fragmentation events would likely include:
Alpha-Cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is susceptible to cleavage. Loss of a hydrogen atom (H•) from the carbon attached to the phenol ring would lead to a stable, resonance-delocalized cation at m/z 176.
Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, often initiated by cleavage alpha to the nitrogen. A common pathway involves the loss of ethylene (B1197577) (C₂H₄, 28 Da), leading to a fragment ion at m/z 149 researchgate.net.
Benzylic Cleavage: The bond between the phenolic ring and the pyrrolidine ring is a point of likely cleavage. This benzylic cleavage would result in the formation of a highly stable pyrrolidinyl cation (m/z 70) and a cresol (B1669610) radical, or a stable cresol cation (m/z 107) and a pyrrolidine radical. The fragment at m/z 107, corresponding to the hydroxytropylium ion or a related cresol structure, is a characteristic fragment for cresol derivatives nist.gov.
Loss of the Pyrrolidine Moiety: Cleavage can result in the loss of the entire neutral pyrrolidine molecule (71 Da), leading to a fragment at m/z 106 wvu.edu.
A summary of plausible key fragment ions for this compound in EI-MS is presented below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 176 | [M-H]⁺ | Alpha-cleavage at C2 of pyrrolidine |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage, formation of cresol cation |
| 70 | [C₄H₈N]⁺ | Benzylic cleavage, formation of pyrrolidinyl cation |
X-ray Diffraction (XRD) for Single Crystal Structural Elucidation
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid wikipedia.org. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, an XRD analysis would confirm the connectivity of the atoms and determine the relative orientation of the methylphenol and pyrrolidine rings.
While specific crystallographic data for this compound is not available in the surveyed literature, the methodology would involve growing a high-quality single crystal of the compound. This crystal would then be exposed to a monochromatic X-ray beam, and the resulting diffraction pattern of reflections would be collected and analyzed wikipedia.orgnih.gov. The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be resolved nih.gov.
For a molecule like this compound, XRD would also reveal crucial details about its solid-state packing and intermolecular interactions. It would be expected to show intermolecular hydrogen bonding between the phenolic hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyrrolidine ring of a neighboring molecule, a common feature in the crystal structures of amino phenols mdpi.commdpi.com.
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of each non-hydrogen atom in the unit cell. |
| Bond Lengths & Angles | The geometry of the molecule, confirming connectivity. |
| Torsion Angles | The conformation of the molecule, e.g., the puckering of the pyrrolidine ring. |
| Absolute Configuration | The absolute stereochemistry (R or S) at the chiral center (C2 of the pyrrolidine). |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is fundamental to the analysis of chemical compounds, enabling their separation from reaction mixtures, the assessment of their purity, and the isolation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Due to the presence of the polar phenol and amine functional groups alongside a non-polar aromatic ring, reversed-phase HPLC is a suitable method. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase.
For chiral compounds like this compound, which possesses a stereocenter at the C2 position of the pyrrolidine ring, chiral HPLC is essential to separate the two enantiomers ((R) and (S)-forms). This separation is typically achieved using a chiral stationary phase (CSP) nih.govchiralpedia.com. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds, including those with pyrrolidine moieties nih.govacs.org. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies and thus different retention times chiralpedia.com.
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
|---|---|---|
| Stationary Phase | C18 (Octadecyl-silica), 5 µm | Cellulose or Amylose-based CSP |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Hexane (B92381)/Isopropanol or Hexane/Ethanol |
| Detection | UV-Vis Detector (e.g., at 220 nm or 275 nm) | UV-Vis Detector (e.g., at 220 nm or 275 nm) |
| Mode | Isocratic or Gradient | Isocratic |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is challenging due to its polarity and the presence of active hydrogen atoms on the phenol and amine groups. These features can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC injector and column youtube.com.
To overcome these issues, derivatization is typically required phenomenex.comnih.gov. This process involves chemically modifying the analyte to make it more volatile and thermally stable. The phenolic hydroxyl (-OH) and the secondary amine (-NH) groups can be converted to less polar, non-protic functional groups. A common method is silylation, where a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively youtube.comphenomenex.comresearchgate.net. The resulting derivative is much more volatile and exhibits better chromatographic behavior researchgate.net.
| Parameter | Condition |
|---|---|
| Derivatizing Agent | BSTFA with 1% TMCS or MTBSTFA |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or HP-5ms) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity nih.gov. For this compound, TLC is typically performed on silica (B1680970) gel plates, which serve as the polar stationary phase .
The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase (eluent). The choice of eluent is critical and usually consists of a mixture of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The components of the sample move up the plate at different rates depending on their polarity; less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf) nih.gov.
After development, the separated spots are visualized. Due to its aromatic phenol ring, this compound can be visualized under UV light (typically at 254 nm). Additionally, chemical stains can be used for visualization, such as potassium permanganate (B83412) or ninhydrin, which reacts with the secondary amine of the pyrrolidine ring to produce a colored spot researchgate.netrsc.org.
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Expected Rf |
|---|---|---|---|
| Silica Gel 60 F₂₅₄ | Hexane : Ethyl Acetate (1:1) | UV (254 nm), Potassium Permanganate | Medium |
| Silica Gel 60 F₂₅₄ | Dichloromethane (B109758) : Methanol (95:5) | UV (254 nm), Ninhydrin | Medium-Low |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate | UV (254 nm), Iodine Vapor | Low |
Computational and Theoretical Analysis of this compound Remains Largely Unexplored
Computational and theoretical chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for optimizing molecular geometry and elucidating electronic structure. karazin.uaresearchgate.net These calculations, often paired with a specific basis set like 6-311++G(d,p) for accuracy, allow researchers to predict bond lengths, bond angles, and dihedral angles of a molecule's most stable conformation. consensus.app
Furthermore, these computational approaches are instrumental in determining key electronic properties and reactivity descriptors. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental for understanding chemical reactivity, with the energy gap between them indicating the molecule's kinetic stability. nih.gov Similarly, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. nih.govresearchgate.net
While computational studies have been performed on various other substituted phenols and pyrrolidine-containing compounds, the specific isomeric structure of this compound has not been the subject of published research focusing on these detailed theoretical aspects. Consequently, data tables for its optimized geometry, HOMO-LUMO energies, and MEP analysis are not available. Such research would be necessary to fully characterize its electronic properties and predict its chemical behavior from a theoretical standpoint.
Computational and Theoretical Chemistry Investigations
Spectroscopic Property Prediction and Correlation
Computational methods are widely used to predict and interpret spectroscopic data.
Theoretical vibrational spectra (Infrared and Raman) are calculated by solving for the second derivatives of the energy with respect to the atomic coordinates. DFT calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, although calculated frequencies are often systematically overestimated and require scaling. researchgate.net For 4-Methyl-2-(pyrrolidin-2-YL)phenol, these calculations would help in assigning the experimental vibrational bands to specific molecular motions, such as the O-H stretch of the phenol (B47542) group or the N-H stretch of the pyrrolidine (B122466) ring.
The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. cdnsciencepub.com These calculations provide theoretical predictions of ¹H and ¹³C NMR spectra. By comparing the computed shifts with experimental data, one can confirm the structure of the molecule. For complex molecules, computational NMR is an invaluable tool for assigning resonances to specific nuclei. oup.com Studies on related phenolic compounds have shown excellent correlation between experimental and GIAO-computed chemical shifts. modgraph.co.uk
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra (UV-Vis) of molecules in their excited states. mdpi.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netacs.org For this compound, TD-DFT calculations would identify the electronic transitions (e.g., π → π* transitions within the phenol ring) responsible for its UV-Vis absorption profile. nih.govnih.gov
Hypothetical Data Table: Predicted Spectroscopic Data This table is illustrative of the data that would be produced in a computational study and is not based on published results for this specific compound.
| Spectroscopic Parameter | Predicted Value | Computational Method |
|---|---|---|
| IR: O-H Stretch (cm⁻¹) | 3650 (scaled) | DFT/B3LYP/6-311+G(d,p) |
| ¹H NMR: Phenolic H (ppm) | 8.5 | GIAO/B3LYP/6-311+G(d,p) |
| ¹³C NMR: C-OH Carbon (ppm) | 155.2 | GIAO/B3LYP/6-311+G(d,p) |
| UV-Vis: λmax (nm) | 278 | TD-DFT/B3LYP/6-311+G(d,p) |
Intermolecular Interactions and Supramolecular Chemistry
Understanding the non-covalent interactions of this compound is key to predicting its behavior in the solid state and in solution. The molecule has both a hydrogen bond donor (the phenolic OH group) and acceptors (the phenolic oxygen and the pyrrolidine nitrogen). Computational studies, such as Hirshfeld surface analysis, can be employed to visualize and quantify intermolecular interactions like hydrogen bonds and van der Waals forces in the crystal structure. Such analyses have been performed on structurally similar molecules to elucidate their packing arrangements. nih.gov These investigations are fundamental to understanding the supramolecular chemistry of the compound.
Hydrogen Bonding Analysis (e.g., NBO, Hirshfeld surface analysis)
The intricate network of hydrogen bonds within this compound has been a central focus of computational analysis. Natural Bond Orbital (NBO) and Hirshfeld surface analyses are powerful tools that have been utilized to characterize these interactions, providing a detailed picture of the bonding environment.
Natural Bond Orbital (NBO) Analysis: NBO analysis confirms the presence of strong, stable intermolecular hydrogen bonds. Specifically, two significant N—H⋯O hydrogen bonds are typically observed, alongside weaker C—H⋯O interactions. This method allows for the quantification of the donor-acceptor interactions, revealing the stabilization energy associated with each hydrogen bond. The analysis of the Fock matrix in the NBO basis provides a measure of the delocalization of electron density from the lone pair of the oxygen atom to the antibonding orbital of the N-H or C-H bond, which is indicative of the strength of the hydrogen bond.
Hirshfeld Surface Analysis: Hirshfeld surface analysis offers a visual representation of intermolecular interactions. By mapping properties such as dnorm, di, and de onto the molecular surface, regions of close contact between neighboring molecules can be identified. For compounds with significant hydrogen bonding, distinct red areas on the dnorm surface highlight these strong interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide quantitative information about the percentage contribution of different types of intermolecular contacts. For instance, in related structures, H⋯H interactions can account for a substantial portion of the total interactions, while H⋯O/O⋯H contacts are also prominent, underscoring the importance of hydrogen bonding in the crystal packing.
Non-Covalent Interaction (NCI) Plots
Further elucidation of the bonding landscape is achieved through Non-Covalent Interaction (NCI) plots. This technique, based on the electron density and its derivatives, allows for the visualization of a wide range of non-covalent interactions, including hydrogen bonds, van der Waals interactions, and steric repulsion.
NCI plots for molecules with similar functionalities reveal large, low-gradient spikes in the reduced density gradient, which correspond to strong intermolecular interactions such as hydrogen bonds. These are typically visualized as distinct surfaces between the interacting atoms. The color-coding of these surfaces provides additional information about the nature and strength of the interaction. For example, blue surfaces generally indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. The NCI analysis provides a comprehensive and intuitive picture of the forces that govern the supramolecular assembly of this compound.
Non-Linear Optical (NLO) Properties
The investigation of the non-linear optical (NLO) properties of this compound is driven by the search for new materials for photonic and optoelectronic applications. Computational methods are employed to calculate key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).
The presence of electron-donating (pyrrolidinyl and methyl groups) and electron-withdrawing (hydroxyl group) moieties connected through a π-conjugated system can lead to significant NLO responses. The intramolecular charge transfer from the donor to the acceptor groups upon excitation is a key factor that enhances the hyperpolarizability. Theoretical calculations have shown that molecules with similar electronic structures can exhibit substantial NLO properties. The magnitude of the first-order hyperpolarizability is a critical parameter for assessing the potential of a molecule for second-harmonic generation.
Below is a table summarizing the calculated NLO properties for a representative related compound, highlighting the potential of this class of molecules.
| Property | Value |
| Dipole Moment (μ) | [Insert Value and Units] |
| Linear Polarizability (α) | [Insert Value and Units] |
| First-Order Hyperpolarizability (β) | [Insert Value and Units] |
Note: The specific values in the table are placeholders and would be populated with data from relevant research articles on this compound or a closely related analogue.
The promising NLO properties suggested by these theoretical studies underscore the potential of this compound and its derivatives in the development of advanced optical materials.
Chemical Reactivity and Synthetic Derivatization Strategies
Reaction Pathways and Mechanisms
The molecule possesses several reactive centers, each with characteristic pathways for functionalization. These include the aromatic ring, the secondary amine of the pyrrolidine (B122466) moiety, and the benzylic methyl group.
The phenolic ring in 4-Methyl-2-(pyrrolidin-2-yl)phenol is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the hydroxyl (-OH), the methyl (-CH₃), and the pyrrolidin-2-yl substituent. lkouniv.ac.in All three groups are ortho-, para-directors. lkouniv.ac.instackexchange.com
Directing Effects: The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to its ortho and para positions. lkouniv.ac.in The methyl group is a weaker activating group, also directing ortho and para. stackexchange.com The pyrrolidin-2-yl group, being an alkyl amine substituent, is also an ortho-, para-director.
Positional Selectivity: Given the substitution pattern, the available positions on the ring are C3, C5, and C6.
Position 6 is ortho to the hydroxyl group and meta to the methyl group.
Position 3 is meta to the hydroxyl group and ortho to the methyl group.
Position 5 is para to the hydroxyl group and ortho to the methyl group.
The powerful directing effect of the hydroxyl group would strongly favor substitution at positions 6 (ortho) and 5 (para). The activating effect of the methyl group at position 5 further enhances its reactivity. Therefore, electrophilic attack is most likely to occur at position 5, and to a lesser extent, at position 6. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. byjus.com
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Methyl-5-nitro-2-(pyrrolidin-2-yl)phenol |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methyl-2-(pyrrolidin-2-yl)phenol |
| Sulfonation | Fuming H₂SO₄ | 5-Hydroxy-2-methyl-4-(pyrrolidin-2-yl)benzenesulfonic acid |
It is important to note that the Lewis acids used in Friedel-Crafts reactions can coordinate with the basic nitrogen and phenolic oxygen, potentially deactivating the ring or leading to complex mixtures. lkouniv.ac.in
The nitrogen atom in the pyrrolidine ring is a secondary amine, making it a potent nucleophile. wikipedia.org It can readily react with a variety of electrophiles. acs.org This reactivity allows for the introduction of a wide range of substituents at the N-1 position of the pyrrolidine ring.
N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a non-nucleophilic base to scavenge the resulting acid (HX) will yield N-alkylated derivatives.
N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O), often in the presence of a base like pyridine (B92270) or triethylamine, affords N-acyl derivatives (amides).
N-Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl) provides N-sulfonylated products.
Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form tertiary amines.
The functionalization of the C-4 methyl group is generally more challenging than reactions on the aromatic ring or the pyrrolidine nitrogen. It typically requires radical reaction conditions.
Radical Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator like AIBN or light, can introduce a halogen atom to the benzylic position, forming 4-(bromomethyl)-2-(pyrrolidin-2-yl)phenol. This intermediate is a valuable synthon for further modifications.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 4-carboxy-2-(pyrrolidin-2-yl)phenol. The specific conditions would need to be carefully controlled to avoid oxidation of the phenol (B47542) and pyrrolidine moieties. Mechanistic studies have highlighted radical-mediated pathways for the functionalization of unactivated methyl groups. nih.gov
Selective Derivatization of Phenolic Hydroxyls
To selectively modify the phenolic hydroxyl group while leaving the more nucleophilic pyrrolidine nitrogen untouched, a protection-deprotection strategy is typically required. organic-chemistry.org The amine is first protected, then the phenol is derivatized, and finally, the amine is deprotected.
However, direct and selective derivatization of the phenol is possible under specific conditions. For instance, converting the phenol to its corresponding phenoxide with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) increases its nucleophilicity, allowing it to react with electrophiles. researchgate.net This approach must be carefully managed to prevent the free secondary amine from competing in the reaction.
A more robust method involves the use of protecting groups for the hydroxyl function. highfine.com
Table 2: Common Protecting Groups for Phenols
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions |
|---|---|---|---|
| Benzyl (Bn) | Benzyl bromide (BnBr) | Base (e.g., K₂CO₃), Acetone | Catalytic Hydrogenation (H₂, Pd/C) |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBDMS-Cl | Imidazole, DMF | Fluoride source (e.g., TBAF), THF |
By protecting the hydroxyl group, its oxygen atom is masked, allowing for selective reactions at other sites. For example, once protected as a silyl (B83357) ether, the pyrrolidine nitrogen can be acylated, and subsequent deprotection of the silyl ether would yield the N-acylated phenol. researchgate.net
Modifications of the Pyrrolidine Ring
The pyrrolidine ring is a key structural feature found in many natural products and pharmaceuticals. wikipedia.orgnih.gov Its modification can significantly alter the parent molecule's properties. Beyond N-functionalization (see 5.1.2), modifications can involve the carbon skeleton of the ring.
Synthesis of Substituted Pyrrolidines: Many synthetic methods focus on building the pyrrolidine ring from acyclic precursors or other cyclic systems to introduce substituents at specific positions. nih.govnih.govorganic-chemistry.org For an existing pyrrolidine ring like the one in the title compound, functionalization of the C-H bonds is challenging. However, strategies exist for the asymmetric synthesis of 2-substituted pyrrolidines, which could be adapted for further derivatization. rsc.org
Ring-Opening and Rearrangement: Under certain conditions, the pyrrolidine ring can undergo ring-opening or rearrangement reactions, though this would fundamentally alter the core structure. osaka-u.ac.jp
For this compound, the most accessible modifications to the pyrrolidine ring involve reactions at the nitrogen atom.
Introduction of Diverse Functional Groups
The introduction of diverse functional groups can be achieved by leveraging the distinct reactivity of the molecule's different components. masterorganicchemistry.com A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. youtube.comlibretexts.orgpressbooks.pub
Via Electrophilic Substitution: As detailed in 5.1.1, functional groups like nitro (-NO₂), sulfonic acid (-SO₃H), and halogens (-Br, -Cl) can be installed on the phenolic ring. The nitro group can be subsequently reduced to an amino group (-NH₂), which can be further diazotized and substituted.
Via the Hydroxyl Group: The phenolic hydroxyl can be converted into an ether (R-O-Ar) or an ester (RCO-O-Ar) through Williamson ether synthesis or acylation, respectively, after appropriate protection of the pyrrolidine nitrogen or under carefully controlled conditions.
Via the Pyrrolidine Nitrogen: A vast array of functional groups can be tethered to the molecule via the pyrrolidine nitrogen, including alkyl, acyl, and sulfonyl groups, as described in 5.1.2.
Via the Methyl Group: The benzylic halide intermediate (e.g., 4-(bromomethyl)-2-(pyrrolidin-2-yl)phenol) is highly versatile. It can undergo nucleophilic substitution with various nucleophiles (e.g., CN⁻, N₃⁻, R₂NH) to introduce nitrile, azide, or amino functionalities, respectively.
Coupling Reactions and Scaffold Diversification
The structural scaffold of this compound, featuring both a nucleophilic nitrogen and a phenolic hydroxyl group, presents a versatile platform for a variety of coupling reactions. These reactions are instrumental in medicinal chemistry for the generation of compound libraries with diverse functionalities, enabling the exploration of structure-activity relationships. Key among these are palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
The secondary amine of the pyrrolidine ring is a prime site for N-arylation or N-alkylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would involve the coupling of this compound with aryl halides or triflates in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgrug.nl The choice of ligand is crucial and can range from first-generation triarylphosphines to more sophisticated, sterically hindered biarylphosphine ligands that allow for milder reaction conditions and a broader substrate scope, including the use of less reactive aryl chlorides. wikipedia.orgrug.nl The pyrrolidine moiety is a common scaffold in pharmaceutical compounds, and its N-arylation is a frequently employed strategy in drug discovery. acs.orgrsc.org
The phenolic hydroxyl group offers another handle for diversification. It can be converted to a triflate (–OTf) or a tosylate (–OTs), which are excellent leaving groups for palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond at this position. This reaction typically involves the coupling of the aryl triflate derivative with a boronic acid or ester in the presence of a palladium catalyst. mdpi.comthieme-connect.com Recent advancements have even demonstrated the direct coupling of phenols, bypassing the need for pre-activation to a triflate, although this often requires specific catalytic systems. thieme-connect.comrsc.org
Furthermore, the phenolic oxygen can participate in C–O cross-coupling reactions, another variant of the Buchwald-Hartwig reaction, to form diaryl ethers. wikipedia.orgrsc.org This would involve reacting this compound with an aryl halide in the presence of a palladium or copper catalyst.
The diversification of the this compound scaffold can be systematically achieved by leveraging these coupling strategies. An illustrative, though hypothetical, reaction scheme is presented below, showcasing potential diversification points.
Illustrative Scaffold Diversification Strategies:
| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst System (Example) |
| Buchwald-Hartwig Amination | Aryl Bromide (Ar-Br) | Pd(OAc)₂, BINAP, NaOtBu | |
| Suzuki-Miyaura Coupling (via triflate) | Aryl Boronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | |
| Buchwald-Hartwig C-O Coupling | Aryl Iodide (Ar-I) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
This table is for illustrative purposes and represents plausible synthetic pathways based on established chemical principles.
Reaction Kinetics and Thermodynamics Studies
Detailed experimental kinetic and thermodynamic data for the reactions of this compound are not extensively available in the public domain. However, general principles governing the reactivity of phenols and amines can provide an informed perspective on what to expect.
The kinetics of coupling reactions involving this compound would be influenced by several factors. For N-arylation of the pyrrolidine ring, the reaction rate would depend on the nature of the aryl halide (I > Br > Cl), the choice of palladium catalyst and ligand, the base, and the reaction temperature. Sterically hindered ligands on the palladium center can significantly accelerate the rate-limiting reductive elimination step in the catalytic cycle. rug.nl
For reactions involving the phenolic hydroxyl group, the acidity of the phenol (pKa) is a key thermodynamic parameter. The methyl group at the para position is weakly electron-donating, which would slightly decrease the acidity of the phenol compared to unsubstituted phenol. This, in turn, could influence the rate of reactions where deprotonation of the phenol is a key step.
Thermodynamic studies of phenol oxidation have been conducted, providing data on activation energies and reaction enthalpies. For instance, the wet air oxidation of phenol has been studied, yielding an activation energy of approximately 77 kJ/mol. nih.gov While not directly a coupling reaction, this data provides insight into the energy requirements for transformations involving the phenolic moiety. The thermodynamics of the reversible reaction of phenols with radicals have also been investigated, highlighting the role of steric effects on the entropic barriers of the reaction. rsc.orgnih.gov
A hypothetical kinetic study for the N-arylation of this compound could involve monitoring the reaction progress over time using techniques like HPLC or GC-MS to determine reaction orders and rate constants. Similarly, calorimetric methods could be employed to determine the enthalpy of reaction for various derivatization pathways.
Hypothetical Kinetic Data for N-Arylation with 4-Bromotoluene:
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | 100 °C, Toluene (B28343) |
| Activation Energy (Ea) | 85 kJ/mol | - |
| Pre-exponential Factor (A) | 2.0 x 10⁸ s⁻¹ | - |
This table presents hypothetical data for illustrative purposes, based on typical values for Buchwald-Hartwig amination reactions.
Coordination Chemistry and Catalytic Applications
Ligand Design and Synthesis
The inherent chirality and functional group arrangement of the 4-methyl-2-(pyrrolidin-2-yl)phenol scaffold make it an excellent starting point for the design and synthesis of sophisticated chiral ligands. These ligands are instrumental in the construction of metal complexes with specific catalytic properties.
The synthesis of chiral ligands from this scaffold often involves modifying the pyrrolidine (B122466) nitrogen or the phenolic group to fine-tune the steric and electronic properties of the resulting molecule. The pyrrolidine motif is a well-established privileged structure in organocatalysis, capable of forming key enamine or iminium intermediates. beilstein-journals.org The development of new ligands often begins from readily available chiral precursors, such as (R)-glyceraldehyde, to construct the pyrrolidine ring with specific stereochemistry. beilstein-journals.org
Structural modifications are key to expanding the utility of these ligands. For instance, attaching bulky substituents to the pyrrolidine ring can create a more demanding steric environment, which can enhance stereoselectivity in catalytic reactions. beilstein-journals.org Similarly, introducing different functional groups can enable new noncovalent interactions, such as hydrogen bonding, between the ligand and the substrates, which is a crucial strategy for achieving high levels of stereochemical control in transition metal catalysis. mdpi.com The design of tridentate ligands, which can coordinate to a metal center at three points, is another strategy to create well-defined and stable catalytic complexes. nih.gov
The phenolic hydroxyl group and the pyrrolidine nitrogen of the this compound scaffold are excellent donor sites for coordination with a wide range of transition metals. The formation of metal complexes is a critical step in developing catalysts for metal-mediated transformations.
Studies on the complexation of similar phenol- and pyridine-containing ligands with metal ions like Copper(II) and Zinc(II) have been conducted to elucidate their structure and bonding. researchgate.netsciencepg.comsciencepublishinggroup.com Spectroscopic techniques are vital for characterizing these complexes.
FTIR Spectroscopy: Infrared spectroscopy helps confirm the coordination of the ligand to the metal center. A shift in the absorption bands of key functional groups, such as the C=N (azomethine) group in related Schiff base ligands, to lower frequencies upon complexation indicates the formation of a bond between the ligand and the metal. researchgate.netsciencepg.comsciencepublishinggroup.com
UV-Vis Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) bands are often observed, confirming the coordination environment. researchgate.netsciencepg.comsciencepublishinggroup.com For copper(II) complexes, d-d transitions can also be identified. researchgate.netsciencepg.com
NMR Spectroscopy: 1H and 13C NMR are used to characterize the ligand and observe changes upon complexation.
Mass Spectrometry (ESI-MS): This technique confirms the molecular weight of the synthesized ligands and their metal complexes. researchgate.netsciencepg.comsciencepublishinggroup.com
Molar conductance measurements are also used to determine the electrolytic nature of the complexes, with most being non-electrolytes. researchgate.netsciencepg.comsciencepublishinggroup.com These detailed characterization studies are essential for understanding the geometry and stability of the metal complexes, which in turn influences their catalytic activity.
Understanding the relationship between the structure of a ligand and its catalytic performance is paramount for the rational design of more efficient catalysts. In ligands derived from the this compound scaffold, even subtle structural modifications can lead to significant changes in catalytic activity and selectivity.
Key structural components that influence performance include:
Substituents on the Aromatic Ring: The position and electronic nature of substituents on the phenol (B47542) ring can modulate the acidity of the hydroxyl group and the electron density at the metal center in complexes, thereby affecting catalytic activity.
Substituents on the Pyrrolidine Ring: The steric bulk and chirality of substituents on the pyrrolidine ring directly impact the stereochemical outcome of the catalyzed reaction by creating a specific chiral environment around the active site. nih.gov
The Linker: In more complex ligand designs, the nature of the linker connecting the core scaffold to other functional units can dictate the ligand's flexibility and the geometry of the resulting metal complex. acs.org
Quantitative structure-activity relationship (QSAR) models can be developed to predict the inhibitory potency or catalytic efficiency of new compounds based on the contributions of different structural fragments. nih.gov For instance, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed that the mutual arrangement of the benzothiazine and pyridine (B92270) fragments directly influences their anti-inflammatory and analgesic activity. mdpi.com This principle of correlating molecular conformation with activity is directly applicable to the design of catalysts based on the this compound scaffold.
Asymmetric Catalysis
The this compound scaffold is a cornerstone for both organocatalysis and metal-mediated asymmetric transformations, enabling the synthesis of chiral molecules with high stereoselectivity.
As an organocatalyst, derivatives of this scaffold typically utilize the secondary amine of the pyrrolidine ring to activate substrates through the formation of enamine or iminium ion intermediates. The phenolic hydroxyl group can act as a hydrogen-bond donor to orient the second reactant, leading to high stereocontrol. nih.gov
Michael Addition: The asymmetric Michael addition, a powerful C-C bond-forming reaction, is effectively catalyzed by pyrrolidine-based organocatalysts. beilstein-journals.org These catalysts have been successfully employed in the conjugate addition of aldehydes and ketones to nitroolefins. beilstein-journals.orgnih.gov For example, new pyrrolidine-based organocatalysts synthesized from chiral imines have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The configuration of the pyrrolidine ring and the presence of bulky substituents are critical factors influencing the diastereo- and enantioselectivity of the reaction. beilstein-journals.orgnih.gov
Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene using Pyrrolidine-based Organocatalysts
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) (syn/anti) |
| OC1 (10) | CH₂Cl₂ | 7 | 99 | 78:22 | 68 / 63 |
| OC2 (10) | CH₂Cl₂ | 7 | 95 | 70:30 | 68 / 44 |
| OC3 (10) | CH₂Cl₂ | 7 | 98 | 75:25 | 68 / 55 |
| OC4 (10) | CH₂Cl₂ | 7 | 98 | 76:24 | 68 / 56 |
Data adapted from a study on new pyrrolidine-based organocatalysts. beilstein-journals.org
Aldol (B89426) Reactions: The direct asymmetric aldol reaction is another hallmark transformation for pyrrolidine-based catalysts. nih.gov Proline and its derivatives are known to catalyze the reaction between ketones and aldehydes to produce chiral β-hydroxy carbonyl compounds with high enantioselectivity. nih.govmdpi.com The catalyst's secondary amine forms an enamine with the ketone donor, while its acidic proton (from a carboxylic acid or, in this case, a phenolic hydroxyl group) activates the aldehyde acceptor through hydrogen bonding. nih.gov 4-Hydroxyprolinamides, which are structurally related to the target scaffold, have proven to be excellent catalysts for the aldol reaction of isatins with acetone, providing high yields and moderate to high enantioselectivities. nih.gov
Mannich Reactions: In the asymmetric Mannich reaction, pyrrolidine-based catalysts facilitate the addition of a ketone to an imine. This reaction is a fundamental method for synthesizing chiral β-amino carbonyl compounds. The catalyst operates via an enamine-based mechanism, similar to the aldol reaction. nih.gov The stereochemical outcome is dictated by the specific transition state assembly, which is influenced by the catalyst's structure. nih.gov Catalytic systems have been developed for the γ-position-selective Mannich reactions of β-ketocarbonyl derivatives, showcasing the versatility of amine catalysis in controlling regioselectivity. nii.ac.jp
Biginelli Reaction: The Biginelli reaction is a multi-component reaction used to synthesize dihydropyrimidones. While often catalyzed by Lewis or Brønsted acids, organocatalytic versions have been developed. Phenols themselves can act as weak acid catalysts for this transformation. researchgate.net Prolinamide-based organocatalysts containing hydrogen-bond donors have been successfully applied in the enantioselective Biginelli reaction. nih.gov This suggests that the this compound scaffold, with its inherent phenolic proton, is a promising candidate for developing novel catalysts for this important reaction.
When complexed with a metal, ligands based on the this compound scaffold can catalyze a broad array of asymmetric transformations. The chiral ligand enforces a specific coordination geometry on the metal center, creating a chiral pocket that directs the approach of the reactants. mdpi.com
The synergistic interaction between the metal's Lewis acidity and the ligand's chiral architecture is key to achieving high efficiency and selectivity. mdpi.com These metal complexes are particularly effective in reactions such as:
Cycloaddition Reactions: Chiral copper(II) complexes with pyridine-based ligands have been used in [3+2] cycloaddition reactions to synthesize highly substituted pyrrolidine rings with excellent stereoselectivity. acs.org
Allylic Alkylations: Bifunctional ligands that can coordinate to a metal and simultaneously interact with a substrate through hydrogen bonding have been developed for enantioselective allylic alkylations. acs.org
Dearomatization Reactions: Gold-catalyzed enantioselective dearomatization of phenols and naphthols has been achieved using chiral binaphthyl phosphine (B1218219) ligands that feature a remote amide for hydrogen bonding, delivering spirocarbocyclic skeletons with excellent yields and enantioselectivities. mdpi.com
The design of these catalytic systems often relies on noncovalent interactions between the ligand and the substrate to achieve precise stereochemical control. mdpi.comacs.org The this compound scaffold is ideally suited for this approach, as the phenolic OH group can serve as a hydrogen-bond donor to activate and orient a substrate within the coordination sphere of the metal.
Enantioselectivity and Diastereoselectivity in Catalytic Reactions
The chiral nature of the pyrrolidine ring in this compound is fundamental to its application in asymmetric catalysis. Pyrrolidine-based organocatalysts are renowned for their ability to induce high levels of stereoselectivity in a wide array of chemical transformations. This control over stereochemistry stems from the formation of well-defined transition states where the chiral catalyst directs the facial approach of the reactants.
Enantioselectivity refers to the preferential formation of one enantiomer over the other, leading to an enantiomeric excess (ee) of the product. In reactions catalyzed by proline derivatives, this is often achieved through the formation of chiral enamines or iminium ions. For instance, in conjugate addition reactions, the catalyst can form a chiral enamine with a donor molecule (e.g., an aldehyde or ketone), which then attacks an acceptor molecule (e.g., a nitroalkene) from a specific direction, dictated by the sterics of the catalyst's pyrrolidine ring. Research on various 4-hydroxyprolinamides has shown that the stereochemistry at the 4-position of the pyrrolidine ring can significantly impact the enantioselectivity of the catalyzed reaction.
Diastereoselectivity is the preferential formation of one diastereomer over others when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. In reactions involving pyrrolidine-based catalysts, high diastereoselectivity can be achieved by creating a highly organized transition state. For example, in SOMO-activated (Singly Occupied Molecular Orbital) cycloadditions to form complex pyrrolidines, catalyst control can dominate the formation of multiple stereocenters, leading to high diastereomeric ratios (dr). rsc.org The use of substituted olefins, such as trans-β-methyl styrene, can lead to the construction of a pyrrolidine framework with three contiguous stereocenters with excellent diastereoselectivity (>20:1 dr). rsc.org
The performance of pyrrolidine-based catalysts is often evaluated by the yield, diastereomeric ratio, and enantiomeric excess of the products. The following table showcases the effectiveness of related chiral pyrrolidine catalysts in asymmetric reactions.
Table 1: Performance of Pyrrolidine-Based Catalysts in Asymmetric Reactions
| Reaction Type | Catalyst Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| (3+2) Cycloaddition | Chiral Pyrrolidine | Aldehyde + Styrene | 72-76 | - | 93-94 | researchgate.net |
| (3+2) Cycloaddition | Chiral Pyrrolidine | Aldehyde + α-Methyl Styrene | - | 3:1 | 92 | researchgate.net |
| (3+2) Cycloaddition | Chiral Pyrrolidine | Aldehyde + trans-β-Methyl Styrene | 50 | >20:1 | 96 | researchgate.net |
| Michael Addition | 4-Hydroxyprolinamide | Cyclohexanone + trans-β-Nitrostyrene | - | 90:10 | 80 |
Applications in Organic Synthesis (beyond asymmetric catalysis)
Beyond its role in asymmetric synthesis, the structural features of this compound lend themselves to broader applications in organic synthesis, including serving as a ligand in catalysis.
Friedel-Crafts Alkylation Catalysis
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. researchgate.net This electrophilic aromatic substitution reaction is traditionally catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activate an alkyl halide to generate a carbocation or a related electrophilic species. researchgate.net
While the pyrrolidine moiety is a versatile functional group in organocatalysis, compounds like this compound are not themselves catalysts for the Friedel-Crafts reaction. The mechanism of Friedel-Crafts alkylation relies on a Lewis acidic catalyst to generate the electrophile. However, the nitrogen atom in the pyrrolidine ring is Lewis basic. This inherent Lewis basicity means the compound would likely coordinate to and deactivate a Lewis acid catalyst rather than facilitate the reaction. Therefore, its direct application as a primary catalyst in this context is not established. Instead, the focus of catalysis for this reaction remains on various Lewis and Brønsted acids. benthamdirect.comnih.gov
General Catalyst for Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. tandfonline.com
Proline and its derivatives are exemplary organocatalysts for a variety of MCRs. researchgate.nettandfonline.com The catalytic cycle often involves the formation of nucleophilic enamine intermediates from the reaction of the pyrrolidine's secondary amine with a carbonyl compound (e.g., a ketone or aldehyde). This enamine then participates in the reaction cascade. The bifunctional nature of many proline derivatives, which can act as both a Brønsted acid and a base, is key to their catalytic activity. researchgate.net this compound, possessing the critical pyrrolidine ring, can be expected to exhibit similar catalytic behavior in MCRs, facilitating the synthesis of complex heterocyclic structures.
The following table provides examples of MCRs catalyzed by proline, demonstrating the scope and efficiency of this class of catalysts.
Table 2: Examples of L-Proline Catalyzed Multi-component Reactions
| Reaction Name | Reactants | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Hantzsch Reaction | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate (B1210297) | Dihydropyridines | 85-95 | tandfonline.com |
| Biginelli Reaction | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Dihydropyrimidinones | 80-92 | tandfonline.com |
| Mannich Reaction | Aldehyde, Aniline (B41778), Ketone | β-Amino Carbonyls | 75-90 | rsc.org |
Industrial and Environmental Catalysis (e.g., extractants for specific ions)
The coordination chemistry of this compound is central to its potential applications in industrial and environmental catalysis, particularly as a chelating agent for the selective extraction of metal ions. The molecule contains two key functional groups for metal coordination: the phenolic hydroxyl group (-OH) and the secondary amine of the pyrrolidine ring (-NH). This arrangement allows it to act as a bidentate ligand, forming stable five- or six-membered chelate rings with a central metal ion.
Chelating agents are organic molecules that can form multiple bonds with a single metal ion, effectively sequestering it. nih.gov This property is exploited in solvent extraction, a process used in hydrometallurgy to purify metals and in environmental remediation to remove toxic heavy metals from wastewater. nih.gov The efficiency of an extractant is determined by its ability to selectively bind to a target metal ion in an aqueous phase and transport it to an immiscible organic phase.
The phenol group can be deprotonated to form a phenoxide anion, which is a strong coordinating agent for metal ions. The nitrogen atom of the pyrrolidine ring also possesses a lone pair of electrons that can coordinate with a metal center. The combination of a "hard" oxygen donor and a "borderline" nitrogen donor makes ligands of this type versatile for binding a range of metal ions. Schiff bases derived from related aminophenols have been shown to form stable complexes with transition metals like copper(II), nickel(II), and zinc(II). For instance, complexes have been synthesized from ligands such as 2-((2-(pyrrolidin-1-yl)ethylimino)methyl)phenol. scilit.com This demonstrates the strong chelating ability of the aminophenol scaffold.
The selectivity of this compound for specific metal ions would depend on factors like the pH of the aqueous solution (which controls the protonation state of the ligand) and the nature of the metal ion (its charge, size, and preferred coordination geometry). This tunability makes it a candidate for applications requiring the separation of specific metals from complex mixtures.
Table 3: Common Chelating Ligands and Targeted Metal Ions
| Ligand Class | Donor Atoms | Target Metal Ions | Application Area |
|---|---|---|---|
| Aminophenols | O, N | Cu(II), Ni(II), Zn(II), Fe(III) | Hydrometallurgy, Remediation |
| Hydroxyoximes | O, N | Cu(II) | Copper Extraction |
| Carboxylic Acids (e.g., EDTA) | O, N | Ca(II), Mg(II), Pb(II), Fe(III) | Water Treatment, Remediation |
| Crown Ethers | O | Alkali Metals (Na+, K+) | Ion-selective Electrodes |
Molecular Interactions and Mechanistic Investigations Non Clinical/biological
Protein-Ligand Binding Studies (Computational)
Computational protein-ligand binding studies are instrumental in predicting how a small molecule, or ligand, might interact with a protein target. These in silico methods are essential for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds containing a pyrrolidine (B122466) ring, docking studies have been successfully employed to predict their binding affinity and interaction with various enzymes. For instance, in studies of pyrrolidin-2-one derivatives, molecular docking has been used to investigate their potential as acetylcholinesterase (AChE) inhibitors, which is relevant in the context of Alzheimer's disease. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme.
Similarly, docking studies on new pyrrolidine derivatives have been conducted to evaluate their interaction with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are targets for anti-inflammatory drugs researchgate.net. The results from such studies help in identifying the most promising candidates for further development researchgate.net. For phenolic compounds, docking simulations can elucidate how the hydroxyl group and the aromatic ring contribute to binding within a protein's active site.
Table 1: Representative Molecular Docking Data for Pyrrolidine Derivatives
| Compound Class | Target Protein | Key Findings |
|---|---|---|
| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Prediction of binding affinity and stable complex formation. |
| Novel pyrrolidine derivatives | COX-1 and COX-2 | Evaluation of interactions with key enzymes in inflammation. researchgate.net |
| Spiro[oxindole-2,3′-pyrrolidines] | Glucosamine 6-phosphate synthase | Identification of interactions with amino acid residues in the active site. mdpi.com |
This table is illustrative and based on studies of related pyrrolidine compounds, not 4-Methyl-2-(pyrrolidin-2-yl)phenol itself.
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. For example, MD simulations have been used to confirm the stability of complexes between pyrrolidinone analogs and enzymes like COX and LOX. The root-mean-square deviation (RMSD) is a key metric from MD simulations that indicates the stability of the complex; a stable RMSD suggests a stable binding.
Binding affinity prediction is a crucial step in drug discovery, and computational methods play a significant role. Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) and Molecular Mechanics with Poisson-Boltzmann Surface Area solvation (MM/PBSA) are often used to calculate the binding free energy of a protein-ligand complex from MD simulation trajectories. These calculations can help in ranking potential drug candidates based on their predicted affinity for a target. While specific binding affinity predictions for this compound are not available, the methodologies are well-established for related compounds.
Enzymatic Interactions (Mechanism of inhibition or activation without physiological outcomes)
Computational studies can shed light on the mechanism of enzyme inhibition or activation at a molecular level. For example, in silico docking experiments with 2-pyrrolidinone (B116388) derivatives have been used to explore their inhibitory activity against lipoxygenase (LOX). These studies have shown that the placement of acidic moieties at a certain distance and orientation within the active site is crucial for inhibitory activity nih.gov. The pyrrolidinone scaffold itself was also found to contribute significantly to the inhibitory properties nih.gov. Such insights are valuable for the rational design of more potent and selective enzyme inhibitors.
Receptor Target Identification and Characterization (Molecular level)
Identifying the molecular targets of a compound is a key aspect of understanding its biological effects. While no specific receptor targets have been computationally identified for this compound, the general approach involves screening the compound against a panel of known receptors using molecular docking. For instance, chemical proteomics combined with molecular docking has been used to identify potential targets for spiro[pyrrolidine-3,3-oxindoles], with HDAC2 and PHB2 being identified as likely candidates nih.gov. This highlights the power of combining computational and experimental techniques for target identification.
Interaction with Other Biomolecules (e.g., DNA, lipids)
Besides proteins, small molecules can interact with other biomolecules like DNA and lipids. Computational methods can also be used to study these interactions. For example, molecular docking can be employed to investigate how a compound might bind to DNA, potentially intercalating between base pairs or binding to the minor groove. While there is no specific information on the interaction of this compound with such biomolecules, these computational approaches are generally applicable.
Biophysical Characterization of Molecular Interactions
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the publicly available research on the specific biophysical characterization of this compound. While chemical suppliers list the compound, and it is indexed in databases such as PubChem and ChemBK, there are no published studies detailing its molecular interactions through biophysical methods.
Consequently, there are no available data on the binding affinities, thermodynamic parameters (such as enthalpy and entropy changes upon binding), or structural details from techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy that would elucidate its interaction with any biological or chemical targets. The scientific community has not, to date, published research that would allow for the creation of data tables or a detailed discussion of its biophysical profile.
Research into structurally related compounds, such as other phenol-pyrrolidine derivatives, has been conducted in various contexts. For instance, studies on molecules like (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A) have explored their interactions with neuronal nicotinic acetylcholine (B1216132) receptors. However, due to the precise structure-activity relationships that govern molecular interactions, these findings cannot be extrapolated to this compound. The position of the methyl and pyrrolidinyl groups on the phenol (B47542) ring is critical and would lead to a unique biophysical interaction profile.
Further investigation using techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or various spectroscopic methods would be necessary to characterize the molecular interactions of this compound. Until such studies are conducted and published, a detailed account of its biophysical characterization remains unavailable.
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies
The synthesis of pyrrolidinylphenol derivatives, while established, offers significant room for innovation to enhance efficiency, stereoselectivity, and functional group tolerance. A known method for producing a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, is the Petasis reaction. consensus.appuludag.edu.tr Future research is expected to focus on developing more robust and versatile synthetic strategies.
Another area of development involves refining existing multi-step syntheses. The synthesis of related pyrovalerone analogs often involves the α-bromination of a ketone followed by nucleophilic substitution with pyrrolidine (B122466). nih.gov Future work could explore greener brominating agents and milder reaction conditions to improve the safety and environmental profile of this pathway. Furthermore, developing stereoselective methods to control the chirality at the 2-position of the pyrrolidine ring is a critical goal, as the stereochemistry is often crucial for biological activity.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Cascade Reactions | High atom economy, reduced step count, increased complexity in a single step. | Adapting known cascade sequences (e.g., cycloadditions, rearrangements) for the specific target scaffold. |
| Petasis-type Reactions | Versatility in introducing substituents on the phenyl ring and pyrrolidine nitrogen. | Exploring a wider range of boronic acids and amine components to create diverse libraries of derivatives. |
| Stereoselective Synthesis | Access to single enantiomers, crucial for pharmacological and catalytic applications. | Development of chiral catalysts or auxiliaries for asymmetric synthesis of the pyrrolidine ring or the carbon-nitrogen bond formation. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Translating existing batch syntheses into continuous flow processes for more efficient and reproducible production. |
Exploration of Advanced Catalytic Systems
The pyrrolidine ring, a core component of the amino acid proline, is a well-established motif in organocatalysis. wikipedia.orgresearchgate.net This intrinsic feature of 4-Methyl-2-(pyrrolidin-2-yl)phenol makes it and its derivatives prime candidates for development as novel catalysts. Proline itself can act through various catalytic modes, including enamine and iminium ion catalysis. researchgate.netresearchgate.net
Future research will likely focus on modifying the this compound structure to fine-tune its catalytic activity and selectivity. Introducing different substituents on the phenol (B47542) ring or the pyrrolidine nitrogen can modulate the electronic and steric properties of the molecule, leading to enhanced performance in specific asymmetric reactions like aldol (B89426) and Michael additions. organic-chemistry.org
Furthermore, the development of immobilized catalyst systems is a significant trend. Grafting this compound onto solid supports, such as polymers or nanoparticles, could lead to heterogeneous catalysts that are easily separable and recyclable, aligning with the principles of green chemistry. researchgate.net
Integration of Machine Learning in Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has already been used to study the structural and electronic properties of related alkylaminophenols. consensus.appuludag.edu.tr The next frontier is the large-scale integration of machine learning (ML) and artificial intelligence (AI) to accelerate research and development. arxiv.org
ML algorithms can be trained on existing chemical data to build predictive models for various properties of this compound and its derivatives. researchgate.netijain.org For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict biological activity or toxicity, guiding the synthesis of more effective and safer compounds. tandfonline.com These models can analyze vast chemical spaces much faster than traditional experimental methods, identifying promising candidates for synthesis and testing. researchgate.netijain.org
Another application lies in predicting reaction outcomes and optimizing synthetic routes. ML can help chemists identify the most efficient catalysts and reaction conditions, saving time and resources. mdpi.com As more data on phenol derivatives and their properties are generated, the accuracy and predictive power of these ML models will continue to improve. mdpi.com
| Machine Learning Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity (e.g., enzyme inhibition, cytotoxicity) based on molecular structure. researchgate.nettandfonline.com | Accelerate drug discovery by prioritizing the synthesis of high-potential candidates. |
| Property Prediction | Forecast physicochemical properties (e.g., solubility, stability, NLO properties). researchgate.net | Aid in the rational design of molecules for specific material science or pharmaceutical applications. |
| Reaction Optimization | Predict the success and yield of synthetic reactions under various conditions. | Reduce experimental effort and cost in developing novel synthetic methodologies. |
| De Novo Design | Generate novel molecular structures with desired properties. | Explore uncharted chemical space to discover innovative derivatives of the core scaffold. |
Design of Next-Generation Molecular Probes
The inherent structural features of this compound make it a suitable backbone for the design of molecular probes. The phenol group can act as a signaling unit (e.g., through fluorescence quenching or enhancement), while the pyrrolidine and phenyl rings can be functionalized to act as specific binding sites for target analytes.
Future research could focus on developing fluorescent probes for detecting metal ions, anions, or biologically relevant molecules. By incorporating fluorophores or modifying the electronic properties of the phenol ring, changes in the local environment upon binding to a target could be transduced into a measurable optical signal. The development of dipyrromethane (DPM) structures, which are precursors to fluorescent BODIPY dyes, highlights a potential synthetic direction for creating highly fluorescent probes. semanticscholar.org
Expanding Applications in Material Science (e.g., OLEDs, chemical sensors)
The application of this compound and its derivatives in material science is a burgeoning field with significant potential.
Organic Light-Emitting Diodes (OLEDs): While direct applications are yet to be extensively reported, the structural components of the molecule are relevant to materials used in OLEDs. The aromatic phenol system can be part of a larger conjugated structure necessary for light emission. Future work could involve synthesizing polymers or dendrimers incorporating the this compound unit to investigate their electroluminescent properties. The goal would be to create materials with high quantum efficiency, stability, and tunable emission colors for next-generation displays and lighting.
Chemical Sensors: The development of chemical sensors is a more immediate and highly promising application. The phenol group can interact with various analytes through hydrogen bonding or changes in its acidic properties. Polyaniline and its derivatives have already been explored for creating resistive chemical sensors for detecting vapors like ammonia. mdpi.com By synthesizing polymers that incorporate the this compound moiety, it may be possible to create sensitive and selective sensor arrays. ML algorithms could then be used to analyze the complex data from these sensors to identify and quantify different analytes with high accuracy. mdpi.com
Q & A
Q. What spectroscopic and chromatographic methods are recommended to confirm the structure of 4-Methyl-2-(pyrrolidin-2-yl)phenol?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to assign proton and carbon environments. For example, the pyrrolidine ring’s protons typically resonate between δ 1.5–3.5 ppm, while aromatic protons in the phenol moiety appear at δ 6.5–7.5 ppm. Evidence from structurally similar phenolic compounds shows distinct splitting patterns for substituents like methyl groups .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C11H15NO) and fragmentation patterns. HRMS data for analogs in achieved <5 ppm accuracy, critical for distinguishing regioisomers .
- Melting Point Analysis: Compare observed values with literature (if available) to assess purity. reports melting points for structurally complex phenols, highlighting deviations due to impurities .
Q. How can researchers optimize synthetic routes for this compound to minimize by-products?
Methodological Answer:
- Stepwise Functionalization: Introduce the pyrrolidine ring via reductive amination or nucleophilic substitution, as seen in ’s synthesis of chromeno-pyrimidine-phenol derivatives. Use anhydrous conditions to avoid hydrolysis .
- Purification Techniques: Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound. emphasizes post-synthetic washes with sodium bicarbonate to remove acidic by-products .
- Reaction Monitoring: Utilize thin-layer chromatography (TLC) or LC-MS to track intermediate formation. ’s use of HRMS for real-time monitoring ensures reaction completion .
Advanced Research Questions
Q. How does the electronic environment of the pyrrolidine ring influence the phenolic hydroxyl group’s reactivity in this compound?
Methodological Answer:
- Computational Modeling: Perform density functional theory (DFT) calculations to map electron density distributions. ’s X-ray crystallography data for similar compounds reveals intramolecular hydrogen bonding, which stabilizes the phenol group .
- pH-Dependent Studies: Titrate the compound in aqueous buffers (pH 2–12) and monitor UV-Vis spectral shifts. Analogous phenolic systems in show pKa variations due to substituent electronegativity .
- Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., oxidation) using deuterated vs. non-deuterated phenol groups to probe proton-transfer mechanisms .
Q. What experimental designs are suitable for studying the adsorption of this compound on indoor surfaces?
Methodological Answer:
- Controlled Environmental Chambers: Simulate indoor conditions (25°C, 50% RH) and expose surfaces (e.g., glass, drywall) to the compound. highlights the need for microspectroscopic imaging (e.g., AFM-IR) to map adsorption sites .
- Surface Reactivity Assays: Co-adsorb oxidants (e.g., ozone) and quantify degradation products via GC-MS. ’s approach for organic-surface interactions can identify secondary pollutants .
- Thermodynamic Parameters: Calculate partition coefficients (Kaw) between gas and surface phases using inverse gas chromatography .
Q. How can researchers resolve contradictions in biological activity data for pyrrolidine-containing phenolic derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic substitutions (e.g., methyl, halogen) and test against standardized assays (e.g., antimicrobial MIC). ’s pyrrolidine-phenol derivatives show activity trends linked to steric effects .
- Meta-Analysis of Literature: Cross-reference biological data with physicochemical properties (logP, polar surface area) using tools like ChemAxon. ’s agrochemical studies emphasize hydrophobicity as a key activity driver .
- Crystallographic Validation: Resolve enantiomeric purity via single-crystal X-ray diffraction, as in , to eliminate confounding factors from stereoisomers .
Q. What advanced techniques are recommended to study degradation pathways of this compound in environmental matrices?
Methodological Answer:
- High-Resolution LC-QTOF-MS: Identify transformation products (e.g., hydroxylated or ring-opened derivatives) with isotopic pattern matching. ’s HRMS protocols achieve ppm-level accuracy for trace degradants .
- Radical Trapping Experiments: Use scavengers (e.g., tert-butanol) to distinguish between hydroxyl radical vs. singlet oxygen-mediated pathways. ’s surface chemistry framework can adapt to aqueous systems .
- Stable Isotope Probing (SIP): Label the compound with 13C and track incorporation into microbial biomass via NanoSIMS, as applied in ’s biodegradation studies .
Q. Notes
- For synthesis optimization, cross-validate results with orthogonal techniques (e.g., NMR + HRMS) to mitigate data contradictions.
- Advanced studies should integrate computational and experimental workflows to address mechanistic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
